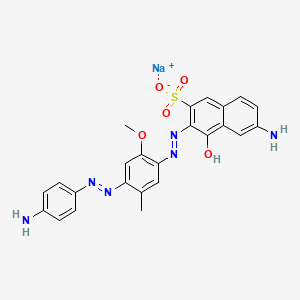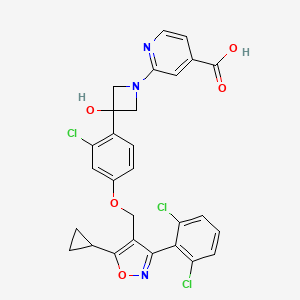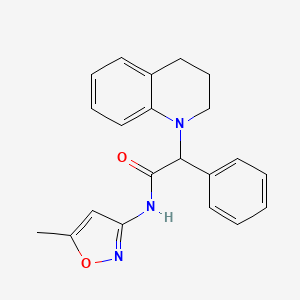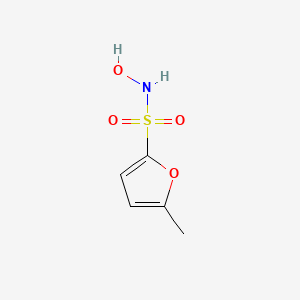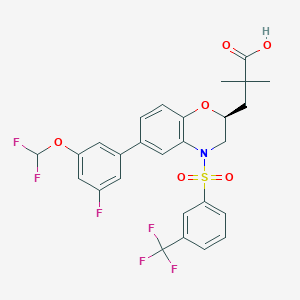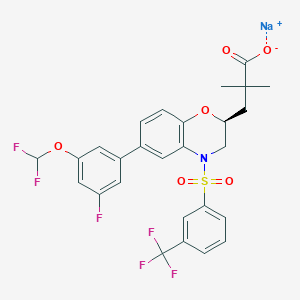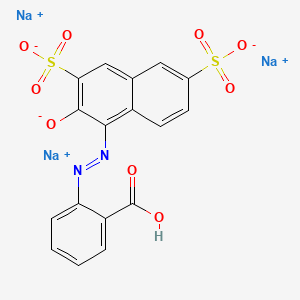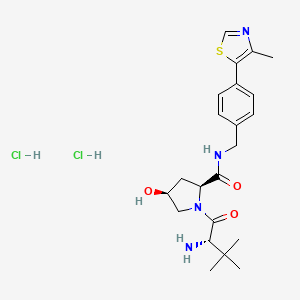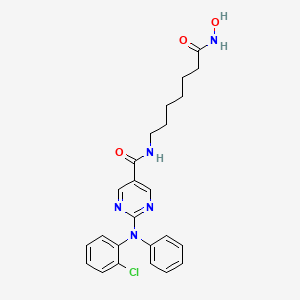
Coti-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COTI-2 is an orally available third-generation thiosemicarbazone and activator of mutant forms of the p53 protein . It is an anti-cancer agent with low toxicity . This compound acts both by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway . It induces apoptosis in multiple human tumor cell lines .
Molecular Structure Analysis
This compound is a small molecule candidate anti-cancer drug . Its chemical formula is C19H22N6S . It has an exact mass of 366.16 and a molecular weight of 366.480 .Chemical Reactions Analysis
This compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP 53 status . It also induced DNA damage and replication stress responses leading to apoptosis and/or senescence .Wissenschaftliche Forschungsanwendungen
Efficacy Against Various Cancer Types : COTI-2 has been identified as a small molecule anti-cancer drug effective against a broad range of human cancer cell lines in vitro and in vivo, demonstrating superior activity compared to traditional chemotherapy or targeted therapy agents. This effectiveness is regardless of the cancer cell's tissue of origin or genetic makeup (Salim, Vareki, Danter, & Koropatnick, 2016).
Applications in Breast Cancer : Studies have shown that this compound reactivates mutant p53 to a wild-type form and is particularly effective against triple-negative breast cancer (TNBC) cells. It induces apoptosis and is more responsive in p53 mutant cells compared to wild-type p53 cells (Synnott, O’Connell, Crown, & Duffy, 2019).
Effectiveness in Pediatric Acute Lymphoblastic Leukemia : this compound promotes apoptosis in pediatric T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells through miR-203-dependent mechanisms, both in vitro and in vivo (Guo, Zhu, & Sun, 2020).
Mechanisms of Resistance in Cancer Cells : Research on the resistance mechanisms against this compound in cancer cells reveals a connection between copper complex chemistry, glutathione interaction, and the resistance profile of clinically relevant thiosemicarbazones like this compound. This finding is important for understanding and overcoming drug resistance (Nunes, Hager, Mathuber, Pósa, et al., 2020).
Clinical Trials for Gynecologic Cancer : A phase I clinical trial of this compound for recurrent gynecologic cancer showed that it is generally safe and well-tolerated. The trial provided early efficacy signals, with patients showing signs of tumor activity reduction following treatment (Westin, Nieves-Neira, Lynam, Salim, et al., 2018).
Synergistic Effects with Other Therapeutic Agents : Studies indicate that this compound synergizes with multiple chemotherapeutic and targeted agents, enhancing their activity. Importantly, cancer cells did not develop resistance to this compound, and it showed no or mild cross-resistance in some chemo-resistant tumor cell lines (Vareki, Salim, Danter, & Koropatnick, 2018).
Wirkmechanismus
Target of Action
Coti-2 primarily targets the p53 protein, specifically the misfolded mutant forms . The p53 protein is a crucial tumor suppressor protein that plays a key role in controlling cellular proliferation and survival .
Mode of Action
Upon oral administration, this compound binds to the misfolded mutant forms of the p53 protein . This binding induces a conformational change that normalizes p53 and restores its activity . This restoration of p53 function is significant as it leads to the induction of apoptosis in tumor cells where the p53 protein is mutated .
Biochemical Pathways
this compound affects multiple biochemical pathways. It normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Additionally, this compound induces DNA damage and replication stress responses leading to apoptosis and/or senescence . Furthermore, this compound leads to the activation of AMPK and inhibition of the mTOR pathways in vitro in HNSCC cells .
Pharmacokinetics
It is mentioned that this compound is orally administered , suggesting that it is well-absorbed in the gastrointestinal tract. More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
this compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP53 status .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Coti-2 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the p53 protein, where it restores the DNA-binding properties and transcriptional activity of mutant p53 proteins in HNSCC cells . Additionally, this compound induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . It also activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathways .
Cellular Effects
This compound exerts multiple effects on various types of cells and cellular processes. In HNSCC cells, it decreases clonogenic survival and potentiates the response to cisplatin and/or radiation, irrespective of the p53 status . This compound normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Furthermore, it induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . This compound also activates AMPK and inhibits the mTOR pathways, which are crucial for cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to mutant p53 proteins, restoring their DNA-binding properties and transcriptional activity . This reactivation of p53 leads to the normalization of wild-type p53 target gene expression . Additionally, this compound induces DNA damage and replication stress responses, which trigger apoptosis and/or senescence . The compound also activates AMPK and inhibits the mTOR pathways, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies . Long-term effects of this compound on cellular function include sustained DNA damage and replication stress responses, leading to apoptosis and/or senescence . The compound’s stability and degradation over time have been studied to ensure its effectiveness in prolonged treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at nanomolar concentrations in various human cancer cell lines, regardless of their origin or genetic composition . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the activation of AMPK and inhibition of the mTOR pathways . These pathways are crucial for cellular metabolism and growth, and their modulation by this compound contributes to its antitumor effects . The compound also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is crucial for its effectiveness in targeting cancer cells and exerting its antitumor effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target proteins and exert its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

